N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide
Description
Properties
CAS No. |
651307-25-4 |
|---|---|
Molecular Formula |
C19H20FN3O2S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H20FN3O2S/c20-18-6-2-1-4-15(18)9-12-23(13-10-21)26(24,25)19-7-3-5-16-14-22-11-8-17(16)19/h1-8,11,14H,9-10,12-13,21H2 |
InChI Key |
JCIKNHDRGOZLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoquinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Attachment of Aminoethyl and Fluorophenethyl Groups: The aminoethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride. The fluorophenethyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenethyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide exhibit significant antimicrobial properties. For instance, isoquinoline derivatives have been studied for their effectiveness against Mycobacterium tuberculosis, where they inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme for purine biosynthesis in the pathogen . This suggests a potential application in developing new anti-tubercular agents.
Cancer Treatment
Isoquinoline sulfonamides have also been explored as potential anticancer agents. Their ability to selectively inhibit certain kinases involved in cancer cell signaling pathways can lead to reduced tumor growth and improved patient outcomes. For example, studies have shown that isoquinoline-based compounds can effectively target casein kinase-1, which plays a role in various cancers .
Cardiovascular Applications
The inhibition of Rho-kinase by isoquinoline derivatives is particularly relevant in cardiovascular research. Rho-kinase is implicated in vascular smooth muscle contraction and remodeling, making these compounds candidates for treating hypertension and other cardiovascular diseases . The modulation of RhoA signaling pathways by these compounds can lead to improved vascular function and reduced blood pressure.
Study on Antitubercular Activity
A study published in Nature investigated the structure-activity relationship of isoquinoline sulfonamides against M. tuberculosis. The findings revealed that modifications to the isoquinoline ring significantly influenced the compounds' efficacy against the bacteria, highlighting the importance of structural optimization in drug development .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to its targeted action on specific kinases involved in cancer progression .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isoquinoline core can engage in π-π stacking interactions. The aminoethyl and fluorophenethyl groups may enhance binding affinity and specificity through additional interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Key Observations:
- Fluorophenyl vs.
- Hydrophobicity : The fluorophenyl group increases logP relative to H-9, which could enhance membrane permeability or P-glycoprotein interaction, akin to H-86/H-87 .
- Selectivity: Unlike H-8, which shows preference for PKC, the target compound’s dual substituents (aminoethyl + fluorophenethyl) might balance selectivity between PKA and other kinases.
Pharmacological and Mechanistic Comparisons
Protein Kinase Inhibition:
- H-89 is a gold-standard PKA inhibitor (IC₅₀ = 48 nM) due to its bromocinnamyl group, which stabilizes interactions with the kinase’s hydrophobic pocket . The target compound’s fluorophenyl group may mimic this effect but with reduced bulkiness, possibly lowering potency while retaining selectivity.
- H-7 and H-9 lack significant activity in reversing multidrug resistance, whereas H-86/H-87—with hydrophobic aryl groups—effectively inhibit P-glycoprotein. The target compound’s fluorophenyl group positions it closer to H-86 in mechanism, though direct evidence is needed .
Multidrug Resistance (MDR) Reversal:
- Hydrophobic isoquinoline derivatives like H-86 accumulate in cancer cells by blocking P-glycoprotein-mediated drug efflux.
Radiopharmaceutical Potential:
- H-89 derivatives like [¹¹C]5 are used in PET imaging due to their BBB penetration and high specific activity. The fluorophenyl group in the target compound could improve tracer stability or biodistribution, but radiolabeling feasibility requires validation .
Biological Activity
N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the isoquinoline sulfonamide family, characterized by the following structure:
- Molecular Formula : C16H19FN2O2S
- Molecular Weight : 320.40 g/mol
- CAS Number : [specific CAS number if available]
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Inhibition of AKT Pathway : This compound has been identified as an inhibitor of the AKT signaling pathway, which plays a crucial role in cancer cell survival and proliferation. By inhibiting AKT activity, it may induce apoptosis in cancer cells and reduce tumor growth .
- Vasodilatory Effects : Studies have shown that derivatives of isoquinoline sulfonamides possess vasodilatory properties, improving arterial blood flow. This effect has been attributed to their ability to relax vascular smooth muscle cells .
- Antitumor Activity : The compound has demonstrated potent antitumor activity against various cancer cell lines, including lung (A549), liver (HepG2), and prostate (PC-3) cancers. The mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways .
Biological Activity Data
The following table summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 6.6 | |
| HepG2 (Liver Cancer) | 0.56 | |
| PC-3 (Prostate Cancer) | 5.96 | |
| CaSki (Cervical Cancer) | 7.8 |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that the compound significantly reduces cell viability in various cancer types compared to standard treatments like Doxorubicin and Etoposide, indicating its potential as a novel anticancer agent .
- Vasodilatory Effects : In vivo experiments demonstrated that when administered intravenously in animal models, derivatives exhibited significant increases in arterial blood flow, suggesting potential applications in treating hypertension .
- Neuroprotective Effects : Preliminary studies indicate that this compound may also possess neuroprotective properties by reducing neurodegeneration in models of NMDA lesion-induced damage .
Q & A
Q. Table 1: Synthesis Parameters
| Compound | Yield (%) | Characterization Methods |
|---|---|---|
| 4 | N/A | NMR, X-ray |
| 5 | 16 | Radiolabeling, HPLC |
| [11C]5 | 32* | Radiochemical purity |
| *Based on [11C]CO2 decay-corrected yield. |
Basic: How does this compound inhibit protein kinase A (PKA)?
Answer:
The compound competitively binds to the ATP-binding pocket of PKA’s catalytic subunit, blocking phosphorylation of downstream substrates. Its isoquinoline-sulfonamide core mimics adenine interactions, while the fluorophenyl group enhances hydrophobic contacts with the kinase domain. In vitro assays show IC50 values comparable to H-89 (a structurally related PKA inhibitor), confirming retention of potency despite fluorophenyl substitution .
Advanced: What methodological considerations are critical for using this compound in PET imaging of cerebral PKA activity?
Answer:
For PET studies, the compound is radiolabeled with [11C] to track cerebral biodistribution. Key steps include:
- Radiosynthesis optimization : Reacting precursor 2 with [11C]CH3I under controlled temperature (40–60°C) to achieve high specific activity .
- In vivo validation : Administering [11C]5 to awake rats and analyzing brain uptake at 5, 15, 30, and 60 min post-injection. Time-activity curves reveal peak uptake in PKA-rich regions (e.g., striatum) within 15 min .
- Metabolite correction : Plasma analysis via HPLC ensures intact tracer quantification.
Challenge : Blood-brain barrier (BBB) penetration is limited by the compound’s polar sulfonamide group. Strategies like fluorination improve lipophilicity (logP ~2.5) but require balancing solubility .
Advanced: How does fluorophenyl substitution impact structure-activity relationships (SAR) compared to non-fluorinated analogs?
Answer:
The 2-fluorophenyl group enhances:
- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonding with kinase residues (e.g., Glu127).
- Metabolic stability : Reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects.
SAR studies show that replacing bromine (as in H-89) with fluorine maintains PKA inhibition (IC50 ~48 nM vs. 42 nM for H-89) while improving BBB permeability .
Q. Table 2: Comparative SAR Data
| Compound | Substituent | IC50 (nM) | logP |
|---|---|---|---|
| H-89 | Br | 42 | 2.8 |
| Target | F | 48 | 2.5 |
Advanced: How should researchers resolve discrepancies in biodistribution data across species?
Answer:
Interspecies variability in PKA expression and metabolism requires:
- Dosage normalization : Adjusting doses based on body surface area (e.g., mg/m² for rodents vs. primates).
- Kinetic modeling : Using compartmental analysis (e.g., Logan plot) to account for differences in tracer clearance rates .
- Validation with knockout models : Comparing wild-type and PKA-knockout animals to confirm target specificity.
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Answer:
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 404.1234).
- Reverse-phase HPLC : Assesses purity (>95%) with UV detection at 254 nm.
- 15N NMR : Confirms sulfonamide nitrogen environment, distinguishing regioisomers .
Advanced: What are the limitations of current in vitro models for studying this compound’s neuropsychiatric effects?
Answer:
Primary limitations include:
- Lack of neuronal context : Immortalized cell lines (e.g., HEK293) lack endogenous PKA isoforms found in brain tissue.
- Solution : Use patient-derived iPSCs or organoids to model diseases like depression .
- Off-target effects : Cross-reactivity with PKG or ROCK kinases requires selectivity screening via kinase profiling panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
